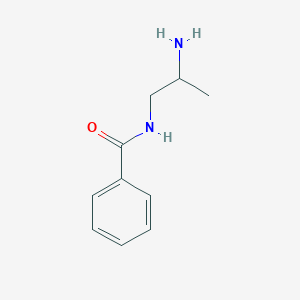
N-(2-aminopropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminopropyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Antiparasitic Activity
One notable application of N-(2-aminopropyl)benzamide derivatives is their role in combating Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Research has demonstrated that certain analogues exhibit potent antiparasitic properties, with one compound showing an in vitro EC50 value of 0.001 μM. This compound also displayed good oral bioavailability and effectively cured infected mice when administered at a dosage of 50 mg/kg for four days .
Histone Deacetylase Inhibition
this compound derivatives have been identified as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. HDAC inhibitors can increase histone acetylation levels, leading to the activation of tumor suppressor genes and apoptosis in cancer cells. Preliminary studies indicate that these compounds could be developed into effective treatments for various malignancies .
Biochemical Research
Enzyme Interactions and Protein Modifications
In biochemical studies, this compound serves as a tool for investigating enzyme interactions and protein modifications. Its ability to act as a pharmacophore facilitates the study of specific enzyme targets, which is essential for understanding biochemical pathways and developing new therapeutic strategies.
Antimicrobial Properties
Recent studies have synthesized new derivatives of this compound, which have shown promising antimicrobial activity against various bacterial and fungal strains. One derivative demonstrated excellent antifungal activity against Aspergillus fumigatus, outperforming standard treatments like Clotrimazole. This highlights the potential of these compounds in developing new antimicrobial agents .
Diabetes Treatment
This compound analogs have been explored for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a critical factor in diabetes pathogenesis. One specific analog exhibited significant β-cell protective activity with an effective concentration (EC) value of 0.1 ± 0.01 µM, suggesting its potential as a therapeutic agent for diabetes management .
Data Summary
特性
CAS番号 |
156747-40-9 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
N-(2-aminopropyl)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-8(11)7-12-10(13)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) |
InChIキー |
FSZMJFKLTQSVQQ-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=CC=C1)N |
正規SMILES |
CC(CNC(=O)C1=CC=CC=C1)N |
同義語 |
Benzamide, N-(2-aminopropyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















